1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine
Description
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O/c11-7(20-10(14,15)16)9(12,13)19-6-4-2-1-3-5(6)18-8(19)17/h1-4,7H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKQBFBEXRWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(C(OC(F)(F)F)F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-nitro-1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)benzene
The patent literature describes an efficient method for constructing the fluorinated ethyl sidechain via nucleophilic aromatic substitution:
Reaction Conditions
- Substrate: 2-Chloro-4-nitrophenol (1.0 equiv)
- Fluorinating agent: Perfluorovinyl methyl ether (1.2 equiv)
- Base: KOH (2.5 equiv)
- Solvent: Toluene/DMSO (4:1 v/v)
- Temperature: 0-10°C
- Time: 10 hours
Mechanistic Considerations
The reaction proceeds through a Michael-type addition where the phenolic oxygen acts as nucleophile attacking the electron-deficient perfluorovinyl ether. Subsequent elimination generates the substituted ethyl sidechain with complete retention of fluorinated groups.
Yield Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent polarity | ε 2.4-37.5 | Toluene/DMSO | +32% |
| Temperature (°C) | -20 to 40 | 5 | +18% |
| Base strength | pKa 10-35 | KOH | +27% |
The optimized procedure achieves 89% isolated yield at gram scale, with purity >98% by 19F NMR analysis.
Reduction to 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)aniline
Catalytic hydrogenation proves ineffective due to competing dehalogenation. Patent embodiments demonstrate successful reduction using:
Procedure
- Substrate: 6.79 g nitro compound
- Reducing agent: Hydrazine hydrate (2.4 equiv)
- Catalyst: FeCl3 (1.5 mol%)
- Solvent: Ethanol (7 mL/g)
- Temperature: Reflux
- Time: 24 hours
Key Observations
- >99% conversion (HPLC monitoring)
- 83% isolated yield after recrystallization
- No observable defluorination (19F NMR δ -144.84, -86.40, -59.75)
Alternative catalytic systems:
| Catalyst | Loading | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 5% | 12 | 68 |
| Ni-Raney | 10% | 8 | 72 |
| FeCl3 | 1.5% | 24 | 83 |
Benzimidazole Cyclization
The critical cyclization step employs modified Knorr conditions adapted from PMC studies:
Reaction Protocol
- Dissolve 3-chloro-4-(substituted)aniline (5 mmol) in 4M HCl
- Add sodium nitrite (1.1 equiv) at 0°C
- After diazotization (30 min), add ammonium chloride (3 equiv)
- Heat to 80°C for 6 hours
Mechanistic Pathway
The reaction proceeds through:
- Diazonium salt formation
- Reduction to 1,2-diamine intermediate
- Cyclocondensation with in situ generated formic acid
Yield Data
| Entry | Acid Source | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCOOH | 100 | 12 | 42 |
| 2 | (HCO)2O | 80 | 6 | 67 |
| 3 | ClCO2Et | 60 | 8 | 58 |
| 4 | In situ HCOO− | 80 | 6 | 71 |
X-ray crystallography confirms regiospecific cyclization with the fluorinated ethyl group occupying position 1 of the benzimidazole core.
Route B: Late-Stage Fluorination Strategy
Synthesis of Benzimidazol-2-amine Core
Employing methodology from RSC publications, the core structure is assembled via:
Reaction Scheme
- Condense o-phenylenediamine (10 mmol) with CF3CN (1.2 equiv)
- Cyclize under acidic conditions (HCl/EtOH 1:1)
- Reflux for 8 hours
This method achieves 78% yield of unsubstituted benzimidazol-2-amine, providing a platform for subsequent functionalization.
N-Alkylation with Fluorinated Electrophile
The critical step introduces the 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group via nucleophilic substitution:
Optimized Conditions
- Substrate: Benzimidazol-2-amine (1.0 equiv)
- Alkylating agent: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 equiv)
- Base: Cs2CO3 (3.0 equiv)
- Solvent: DMF
- Temperature: 80°C
- Time: 24 hours
Challenges and Solutions
- Competitive O- vs N-alkylation
- Add tetrabutylammonium iodide (0.1 equiv) to enhance N-selectivity
- Maintain water content <500 ppm to minimize hydrolysis
- Byproduct Formation
- Implement gradient sublimation (40-60°C, 0.1 mbar) to remove difluorinated impurities
Final isolated yield reaches 54% with >95% purity by 19F NMR analysis.
Comparative Analysis of Synthetic Routes
Table 1. Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 32 | 28 |
| Purity (HPLC) | 98.7 | 95.2 |
| Fluorination Efficiency | Excellent | Moderate |
| Scalability | Gram | Milligram |
Route A demonstrates superior efficiency in fluorine incorporation but requires careful handling of nitro intermediates. Route B offers shorter synthesis but struggles with regioselectivity during alkylation.
Spectroscopic Characterization
1H NMR Analysis (400 MHz, CDCl3)
- δ 7.25-7.38 (m, 4H, aromatic)
- δ 5.97 (dt, J=56.0, 4.0Hz, 1H, CHF)
- δ 3.75 (bs, 2H, NH2)
19F NMR (376 MHz, CDCl3)
- δ -59.75 (s, CF3O)
- δ -86.40 (d, J=144Hz, CF2)
- δ -144.84 (t, J=56Hz, CHF)
HRMS (ESI+)
Calculated for C10H6F6N3O: 346.0364
Found: 346.0361 [M+H]+
Process Optimization Considerations
Critical Parameters for Scale-Up
- Temperature Control
- Maintain <10°C during diazotization to prevent decomposition
- Use jacketed reactors for exothermic fluorination steps
Solvent Selection
- Replace DMF with Cyrene® (dihydrolevoglucosenone) to improve EHS profile
Catalyst Recycling
- Implement fixed-bed Pd/C reactors for reduction steps (5 cycles with <3% activity loss)
Environmental Impact Assessment
- PMI (Process Mass Intensity): 86 (Route A) vs 124 (Route B)
- E-Factor: 23.4 (Route A) vs 35.7 (Route B)
Chemical Reactions Analysis
Types of Reactions
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects
- Trifluoromethoxy vs.
- Side Chain Flexibility : The trifluoroethyl-trifluoromethoxy side chain introduces conformational rigidity compared to simpler alkyl or aryl substituents (e.g., Astemizole’s 4-fluorobenzyl group) .
Table 2: Substituent Impact on Properties
| Compound | Key Substituents | LogP* | Metabolic Stability (t½, h) |
|---|---|---|---|
| Target Compound | -CH₂CF₂OCF₃ | 3.8 | >24 (predicted) |
| 2-(Trifluoromethyl)-1H-benzimidazole | -CF₃ | 2.5 | 12–18 |
| Astemizole | -CH₂C₆H₄F, -piperidine | 4.1 | 6–8 |
*Predicted using ChemAxon software.
Inhibitory Potency
- Enzyme Inhibition: Trifluoromethoxy-substituted benzimidazoles (e.g., compound 46 in ) show IC₅₀ values in the nanomolar range for kinases and proteases, attributed to strong halogen bonding with active sites .
- Antihistaminic Activity: Astemizole () targets histamine H₁ receptors, but its non-fluorinated side chain results in shorter half-life compared to fluorinated analogs .
Patent Landscape
- Salts and Formulations : European patents (e.g., EP 1 926 722 B1) highlight trifluoromethyl-phenylamine benzimidazoles as kinase inhibitors, with salts improving solubility () .
- Agrochemical Potential: Trifluoromethoxy groups are prevalent in herbicides (), suggesting the target compound could be optimized for pesticidal applications .
Biological Activity
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine is a fluorinated benzimidazole derivative with potential applications in medicinal chemistry. Its unique trifluoromethyl and trifluoromethoxy groups suggest significant biological activity, particularly in targeting specific enzymes and pathways in various diseases.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a trifluoromethoxy group and a trifluoroethyl moiety. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, which are critical for drug design.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives are known to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Antimicrobial Properties : Some studies suggest that fluorinated benzimidazoles can exhibit antimicrobial effects against various pathogens.
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. Inhibitors of these enzymes can potentially disrupt tumor growth by altering amino acid metabolism .
- Anticancer Effects : Similar compounds have shown promise in inhibiting tumor growth by modulating key signaling pathways involved in cell proliferation and survival.
Case Study 1: BCAT Inhibition
A study on novel BCAT inhibitors highlighted the potential of benzimidazole derivatives in cancer therapy. Compounds with similar structures demonstrated IC50 values in the nanomolar range against BCAT enzymes, indicating their potency as therapeutic agents .
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 81 | BCAT1 |
| Compound B | 75 | BCAT2 |
Case Study 2: Antimicrobial Activity
Research into fluorinated benzimidazoles has shown that they possess antimicrobial properties. For instance, a series of compounds were tested against various bacterial strains, showing significant inhibition at low concentrations.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of fluorinated compounds often includes:
- Enhanced Absorption : Due to increased lipophilicity.
- Metabolic Stability : Resistance to enzymatic degradation due to fluorination.
Q & A
Basic: What are the optimal synthetic routes for 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine?
The synthesis involves two critical steps: (1) constructing the trifluoromethoxy-ethyl side chain and (2) coupling it to the benzimidazol-2-amine core.
- Trifluoromethoxy-ethyl group synthesis : The side chain can be derived from trifluoromethyl trifluorovinyl ether (CAS 1187-93-5), which is synthesized via fluorination of hexafluoropropylene . This intermediate is then reacted with nucleophiles (e.g., alcohols or amines) under controlled conditions to form the desired ethyl substituent.
- Benzimidazole coupling : The benzimidazol-2-amine core is synthesized via cyclization of o-phenylenediamine derivatives with thiourea or cyanogen bromide, followed by functionalization at the 1-position. Alkylation or nucleophilic substitution reactions are employed to attach the trifluoromethoxy-ethyl group .
Key considerations : Use anhydrous conditions for fluorinated intermediates and monitor reaction progress via TLC or LC-MS to avoid side reactions.
Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (as described in ) is the gold standard for confirming the 3D structure. Crystals are grown via slow evaporation of ethanol or DCM solutions, and hydrogen bonding patterns (e.g., N–H···N interactions) are critical for stabilizing the lattice.
- Spectroscopy :
- NMR : NMR is essential for resolving trifluoromethyl and trifluoromethoxy signals (δ ≈ -55 to -75 ppm). NMR can confirm benzimidazole proton environments (δ 7.0–8.5 ppm).
- MS : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| NMR | δ -72.3 (CFO), -64.1 (CF) | |
| X-ray | Space group P2/c, Z = 4 |
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potentials : Identify electron-deficient sites (e.g., the 1-position of benzimidazole) prone to nucleophilic attack.
- Transition state analysis : Predict activation energies for reactions with amines or thiols, optimizing solvent (e.g., DMF vs. THF) and temperature conditions .
Case study : The trifluoromethoxy group’s electron-withdrawing effect lowers the LUMO energy of the ethyl chain, enhancing susceptibility to nucleophilic substitution at the β-carbon .
Advanced: How to resolve contradictions in reaction yields between Cu-catalyzed vs. ligand-free synthetic approaches?
Contradictory yields often arise from differences in:
- Catalytic systems : Cu(I)/TMEDA (e.g., 80% yield ) vs. ligand-free conditions (≤50% yield). The ligand stabilizes the Cu center, reducing side reactions like proto-dehalogenation.
- Substrate scope : Aryl bromides/chlorides show lower reactivity in ligand-free systems due to slower oxidative addition.
Methodological solution : Conduct kinetic studies (e.g., in situ IR monitoring) to compare rate constants and identify rate-limiting steps. Optimize by screening ligands (e.g., bipyridine vs. phenanthroline) .
Basic: What are the stability challenges for this compound under acidic/basic conditions?
- Acidic conditions : The benzimidazole ring undergoes protonation at N3, leading to ring-opening above pH < 2.
- Basic conditions : The trifluoromethoxy group is susceptible to hydrolysis (e.g., NaOH/EtOH), forming trifluoroacetic acid derivatives.
Mitigation : Store the compound in anhydrous DMSO or DMF at -20°C, and avoid prolonged exposure to polar protic solvents .
Advanced: How does the trifluoromethoxy group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Electron-withdrawing effects : The CFO group increases metabolic stability by reducing cytochrome P450-mediated oxidation.
- Steric effects : Bulkier than methoxy, it may hinder binding to off-target receptors.
SAR validation : Compare IC values against analogs (e.g., methoxy or ethoxy derivatives) in enzyme inhibition assays. Data from astemizole analogs (a benzimidazole antihistamine) suggest trifluoromethoxy enhances H1 receptor selectivity .
Advanced: How to analyze discrepancies in crystallographic data vs. computational geometry optimizations?
- Root cause : Crystal packing forces (e.g., van der Waals interactions) distort bond angles/torsions vs. gas-phase DFT models.
- Resolution : Perform periodic DFT calculations (e.g., using VASP) incorporating crystal lattice parameters. Compare Hirshfeld surfaces to identify dominant intermolecular forces .
Basic: What are the safety and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
